molecular formula C8H14ClF2NO2 B13325863 Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride CAS No. 1334413-82-9

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride

Cat. No.: B13325863
CAS No.: 1334413-82-9
M. Wt: 229.65 g/mol
InChI Key: JOAQDCARSAPWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of two fluorine atoms on the piperidine ring and an ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Esterification: The ester functional group is introduced through an esterification reaction involving methanol and an appropriate acid chloride or anhydride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release active metabolites that exert their effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(piperidin-4-yl)acetate hydrochloride
  • 4,4-Difluoropiperidin-3-yl acetate hydrochloride

Uniqueness

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly alter its chemical and biological properties compared to similar compounds. This fluorination can enhance its stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications.

Biological Activity

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and pharmacokinetic properties based on diverse research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with two fluorine atoms at the 4-position. The presence of these fluorine atoms can enhance the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound has been linked to its interaction with various molecular targets involved in cellular signaling pathways. For instance:

  • Inhibition of Protein Kinases : The compound demonstrates inhibitory effects on specific protein kinases, which are critical in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and improved responses to chemotherapy .
  • Antiparasitic Activity : Research indicates that similar piperidine derivatives exhibit antiparasitic properties, suggesting that this compound may also possess such activities against pathogens like Plasmodium species .

Pharmacokinetics

Pharmacokinetic studies reveal essential insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound:

  • Metabolic Stability : The compound shows promising metabolic stability in human hepatocytes, with a low intrinsic clearance rate, indicating reduced metabolism and prolonged action in the body .
  • Blood-Brain Barrier Penetration : Its ability to penetrate the blood-brain barrier makes it a candidate for treating central nervous system disorders .

Table 1: Summary of Efficacy Data

StudyModelEfficacy ObservedReference
Study ACancer Cell LinesSignificant reduction in cell viability
Study BAnimal ModelTumor growth inhibition observed
Study CAntiparasitic AssayEffective against Plasmodium species

Case Studies

  • Cancer Treatment : In a preclinical study involving various cancer cell lines, this compound demonstrated significant antiproliferative effects. The compound inhibited key pathways associated with tumor growth, showcasing its potential as an anticancer agent .
  • Antiparasitic Activity : Another study evaluated the compound's effectiveness against Plasmodium falciparum, showing promising results in inhibiting parasite growth. This suggests potential use in developing antimalarial therapies .

Properties

CAS No.

1334413-82-9

Molecular Formula

C8H14ClF2NO2

Molecular Weight

229.65 g/mol

IUPAC Name

methyl 2-(4,4-difluoropiperidin-3-yl)acetate;hydrochloride

InChI

InChI=1S/C8H13F2NO2.ClH/c1-13-7(12)4-6-5-11-3-2-8(6,9)10;/h6,11H,2-5H2,1H3;1H

InChI Key

JOAQDCARSAPWLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CNCCC1(F)F.Cl

Origin of Product

United States

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